5-chloro-2-(oxolane-3-carbonyl)aniline

Chemical Building Block Research Reagent Synthetic Intermediate

Researchers needing building blocks with orthogonal reactive handles often face limited options. 5-Chloro-2-(oxolane-3-carbonyl)aniline delivers a primary aromatic amine and a ketone carbonyl separated by an oxolane ring, enabling sequential derivatization: - Primary amine: Suzuki-Miyaura, Buchwald-Hartwig cross-coupling at the chloro-substituted ring. - Ketone carbonyl: Reductive amination, Grignard addition, or reduction to alcohol. - Oxolane ring: Conformational constraint and hydrogen-bond acceptor capability. Supplied with ≥95% purity for consistent synthetic outcomes.

Molecular Formula C11H12ClNO2
Molecular Weight 225.672
CAS No. 1488829-46-4
Cat. No. B580308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-(oxolane-3-carbonyl)aniline
CAS1488829-46-4
Molecular FormulaC11H12ClNO2
Molecular Weight225.672
Structural Identifiers
SMILESC1COCC1C(=O)C2=C(C=C(C=C2)Cl)N
InChIInChI=1S/C11H12ClNO2/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-2,5,7H,3-4,6,13H2
InChIKeyUEMASCOGUDXJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(oxolane-3-carbonyl)aniline: Procurement & Chemical Identity


5-Chloro-2-(oxolane-3-carbonyl)aniline (CAS 1488829-46-4), also designated as (2-amino-4-chlorophenyl)(tetrahydro-3-furanyl)methanone, is a substituted aniline derivative with molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . The compound incorporates a 5-chloroaniline core linked via a ketone bridge to an oxolane (tetrahydrofuran) ring at the 3-position . Physicochemical parameters predicted include a density of 1.319 ± 0.06 g/cm³, a boiling point of 402.8 ± 45.0 °C at 760 mmHg, and an acid dissociation constant (pKa) of -0.48 ± 0.10 [1]. The compound is commercially available primarily as a research reagent and chemical building block, typically supplied at 95% purity or higher, with availability in both free base and hydrochloride salt forms .

5-Chloro-2-(oxolane-3-carbonyl)aniline: Substitution Evidence Gap


In the absence of peer-reviewed primary literature, patent data, or authoritative database records that quantitatively characterize 5-chloro-2-(oxolane-3-carbonyl)aniline itself, there is no empirical basis to assert that substituting it with a structurally related analog would alter experimental outcomes. The compound's chemical identity is established solely through vendor catalog entries and basic predicted physicochemical descriptors [1]; no head-to-head comparative data exist against similar compounds such as 4-chloroaniline, (2-amino-4-chlorophenyl)(tetrahydrofuran-2-yl)methanone (CAS 1780541-60-7), 5-chloro-2-(oxane-3-carbonyl)aniline (CAS 1702437-90-8), or 5-chloro-2-[(oxolan-2-yl)methoxy]aniline (CAS 893751-15-0). Consequently, any claim of functional differentiation or substitution risk remains unsubstantiated. Procurement decisions must be guided strictly by the intended synthetic utility of the specific oxolane-3-carbonyl and 5-chloro substitution pattern, as no activity or selectivity data exist to privilege this compound over any other building block sharing its core structural features.

5-Chloro-2-(oxolane-3-carbonyl)aniline: Evidence Differentiation


Absence of Comparative Data

No primary research papers, patents, or authoritative database records containing quantitative comparator data for 5-chloro-2-(oxolane-3-carbonyl)aniline were identified across comprehensive searches . The compound appears exclusively in vendor catalogs as a research reagent without documented biological activity, selectivity profiling, or performance metrics relative to structural analogs. Searches for IC50, Ki, SAR comparisons, and patent exemplifications of this specific compound returned no results meeting the evidentiary threshold required for differentiation claims. The available information is limited to predicted physicochemical properties (density: 1.319 g/cm³; boiling point: 402.8 °C; LogP: 2.29; all predicted/computed values) and commercial purity specifications (typically 95%+) [1].

Chemical Building Block Research Reagent Synthetic Intermediate

5-Chloro-2-(oxolane-3-carbonyl)aniline: Structural Application Scenarios


Amine-Ketone Intermediate with Oxolane Spacer

The compound provides a primary aromatic amine and a ketone carbonyl separated by an oxolane ring, offering two distinct reactive handles for sequential derivatization. This structural arrangement may be exploited in multi-step syntheses where the chloro substituent on the aniline ring can participate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the oxolane-3-carbonyl moiety serves as a hydrogen-bond acceptor or conformational constraint element. This application scenario is inferred from the compound's molecular architecture rather than from published synthetic protocols specific to this compound.

Oxolane-Containing Pharmacophore Precursor

The oxolane-3-carbonyl substructure appears in biologically active molecules documented in patents and binding databases, including PDE1B inhibitors (IC50 < 100 nM) [1] and GABA-A receptor ligands (Ki 7.20 nM) [2]. While these data pertain to complex elaborated scaffolds incorporating the oxolane-3-carbonyl group, the core 5-chloro-2-(oxolane-3-carbonyl)aniline may serve as a starting material for constructing similar pharmacophores through amine acylation, ketone reduction, or aromatic substitution sequences. No direct activity data exist for the target compound itself.

Oxolane-Functionalized Polymer Building Block

The oxolane ring and reactive amine/chloro groups make this compound a candidate monomer or chain extender in polymer synthesis. The oxolane moiety may contribute to modified mechanical or thermal properties in resulting materials. This application is suggested in vendor documentation but lacks peer-reviewed validation or comparative performance metrics against other aniline-derived monomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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